molecular formula C12H21NO4 B6225759 tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate CAS No. 2770360-02-4

tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate

Cat. No. B6225759
CAS RN: 2770360-02-4
M. Wt: 243.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate, also known as tert-butyl oxazepane-4-carboxylate, is an organic compound with a wide range of uses in scientific research. It is a versatile compound that has been used in numerous studies to explore the effects of different compounds on biological systems.

Scientific Research Applications

Tert-butyl oxazepane-4-carboxylate has been used in numerous studies to explore the effects of different compounds on biological systems. It has been used to study the effects of different drugs on the cardiovascular system, as well as to investigate the effects of various compounds on the metabolism and transport of drugs in the body. Additionally, it has been used to study the effects of different compounds on the immune system, as well as to investigate the effects of different compounds on the development of cancer.

Mechanism of Action

Tert-butyl oxazepane-4-carboxylate acts as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). This enzyme is responsible for the metabolism of many drugs and other compounds in the body. By inhibiting this enzyme, tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate oxazepane-4-carboxylate can affect the metabolism and transport of drugs in the body.
Biochemical and Physiological Effects
Tert-butyl oxazepane-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450 3A4 (CYP3A4), which can affect the metabolism and transport of drugs in the body. Additionally, it has been shown to affect the activity of other enzymes, such as cytochrome P450 2C9 (CYP2C9), which can affect the metabolism of drugs and other compounds. Furthermore, tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate oxazepane-4-carboxylate has been shown to affect the activity of certain receptors, such as the serotonin 5-HT1A receptor, which can affect the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate oxazepane-4-carboxylate in laboratory experiments is that it is a relatively safe compound with few side effects. Additionally, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. The main limitation of using tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate oxazepane-4-carboxylate in laboratory experiments is that it can be difficult to obtain in pure form, which can limit its effectiveness in some experiments.

Future Directions

The future of research on tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate oxazepane-4-carboxylate is promising. Future studies could focus on the effects of different compounds on the activity of CYP3A4, as well as the effects of different compounds on the activity of other enzymes and receptors. Additionally, future studies could explore the potential therapeutic applications of tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate oxazepane-4-carboxylate, such as its use in the treatment of certain diseases or conditions. Finally, further research could focus on the use of tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate oxazepane-4-carboxylate in combination with other compounds to explore the potential synergistic effects of different compounds on biological systems.

Synthesis Methods

Tert-butyl oxazepane-4-carboxylate can be synthesized from the reaction of tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate alcohol and oxalic acid in the presence of anhydrous sodium sulfate. This reaction takes place in an aqueous solution at a temperature of about 60°C. The resulting product is then purified by recrystallization using ethyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate involves the reaction of tert-butyl 2-aminobenzoate with ethyl chloroformate to form tert-butyl 2-(chlorocarbonyl)benzoate. This intermediate is then reacted with ethylene oxide to form tert-butyl 2-(2-hydroxyethyl)benzoate. The final step involves the cyclization of tert-butyl 2-(2-hydroxyethyl)benzoate with 1,4-diaminobutane to form tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate.", "Starting Materials": [ "tert-butyl 2-aminobenzoate", "ethyl chloroformate", "ethylene oxide", "1,4-diaminobutane" ], "Reaction": [ "Step 1: Reaction of tert-butyl 2-aminobenzoate with ethyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 2-(chlorocarbonyl)benzoate.", "Step 2: Reaction of tert-butyl 2-(chlorocarbonyl)benzoate with ethylene oxide in the presence of a base such as potassium carbonate to form tert-butyl 2-(2-hydroxyethyl)benzoate.", "Step 3: Cyclization of tert-butyl 2-(2-hydroxyethyl)benzoate with 1,4-diaminobutane in the presence of a catalyst such as trifluoroacetic acid to form tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate." ] }

CAS RN

2770360-02-4

Product Name

tert-butyl 2-(2-oxoethyl)-1,4-oxazepane-4-carboxylate

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.